3-(3-Amino-3-carboxypropyl)uridine

Catalog No.
S562863
CAS No.
52745-94-5
M.F
C13H19N3O8
M. Wt
345.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Amino-3-carboxypropyl)uridine

CAS Number

52745-94-5

Product Name

3-(3-Amino-3-carboxypropyl)uridine

IUPAC Name

2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

InChI

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1

InChI Key

YXNIEZJFCGTDKV-JANFQQFMSA-N

SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Synonyms

3-(3-amino-3-carboxypropyl)uridine, nucleoside X

Canonical SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

3-(3-Amino-3-carboxypropyl)uridine, often referred to as acp3U, is a modified nucleoside found predominantly in transfer ribonucleic acids (tRNAs) of various organisms, including Escherichia coli and eukaryotes. This compound features a unique 3-amino-3-carboxypropyl side chain attached to the uridine base, which contributes to its distinct biochemical properties. The presence of acp3U is critical for the structural stability and function of tRNA, particularly in the variable and D-loops of these molecules .

The chemical behavior of 3-(3-amino-3-carboxypropyl)uridine is characterized by its ability to participate in various biochemical transformations. One notable reaction involves the acylation of acp3U using N-hydroxysuccinimide esters, which can modify its functional properties without significantly disrupting its role in tRNA . Additionally, enzymatic synthesis pathways involve the transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to uridine, catalyzed by specific transferases .

Acp3U plays a crucial role in the stabilization of tRNA structures. Studies have shown that this modification enhances the thermal stability of tRNA molecules, which is vital for their function under stress conditions . Furthermore, the absence of acp3U has been linked to genomic instability in E. coli, indicating its importance in maintaining cellular integrity during environmental challenges .

The synthesis of 3-(3-amino-3-carboxypropyl)uridine can occur through both enzymatic and chemical methods:

  • Enzymatic Synthesis: The enzyme responsible for catalyzing the formation of acp3U from uridine is known as tRNA aminocarboxypropyltransferase (TapT). This enzyme utilizes S-adenosylmethionine as a substrate to transfer the 3-amino-3-carboxypropyl group to uridine at specific positions within tRNA .
  • Chemical Synthesis: Chemical methods also exist for synthesizing acp3U, although they are less common than enzymatic approaches. These methods typically involve multi-step reactions that incorporate protective groups and require rigorous purification processes to yield pure acp3U .

The primary application of 3-(3-amino-3-carboxypropyl)uridine lies within molecular biology, particularly in studies related to tRNA modifications and their effects on translation fidelity and efficiency. Additionally, due to its unique structure, acp3U can serve as a valuable tool in biochemical research for probing RNA structure-function relationships and understanding post-transcriptional modifications .

Research has indicated that acp3U interacts with various proteins involved in ribosome assembly and translation. Specifically, its presence at specific positions within tRNA enhances interactions with aminoacyl-tRNA synthetases and ribosomal proteins, facilitating efficient protein synthesis . Furthermore, studies on modified nucleotides like acp3U have revealed insights into how such modifications influence RNA stability and function during translation under stress conditions .

Several compounds share structural similarities with 3-(3-amino-3-carboxypropyl)uridine, each exhibiting unique properties:

Compound NameStructureUnique Features
PseudouridineModified uridineEnhances stability and function of RNA
N1-methyl-N3-(3-amino-3-carboxypropyl)pseudouridinePseudouridine derivativeFound in eukaryotic ribosomes; involved in ribosomal assembly
5-methyluridineModified uridineCommonly found in tRNA; stabilizes secondary structures
2'-O-methyluridineModified uridineProtects RNA from degradation; enhances stability

Each of these compounds contributes differently to RNA function and stability, but 3-(3-amino-3-carboxypropyl)uridine is particularly notable for its role in enhancing thermal stability and maintaining genomic integrity under stress conditions.

Molecular Formula (C₁₃H₁₉N₃O₈) and Mass (345.31 g/mol)

The molecular composition of 3-(3-Amino-3-carboxypropyl)uridine is defined by the empirical formula C₁₃H₁₉N₃O₈, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and eight oxygen atoms [1] [2]. The compound exhibits a molecular weight of 345.31 grams per mole, as determined through various analytical methods and confirmed across multiple databases [1] [6] [9].

The exact mass of the compound has been precisely determined as 345.117214584 daltons, with the monoisotopic mass being identical at 345.117214584 daltons [2] [26]. These measurements reflect the mass of the most abundant isotopic composition of the molecule and are critical for accurate mass spectrometric identification and quantification [27].

Table 1: Fundamental Molecular Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₉N₃O₈ [1] [2]
Molecular Weight (g/mol)345.31 [1] [6] [9]
Exact Mass (Da)345.117214584 [2] [26]
Monoisotopic Mass (Da)345.117214584 [27]
Chemical Abstracts Service Number52745-94-5 [1] [6]

Structural Characterization

Base Modification Pattern at N3 Position

The structural modification of 3-(3-Amino-3-carboxypropyl)uridine occurs specifically at the N3 position of the uracil base, where a 3-amino-3-carboxypropyl substituent is covalently attached [3] [11] [25]. This modification represents a unique post-transcriptional alteration that distinguishes this nucleoside from standard uridine [25]. The attachment involves the formation of a carbon-nitrogen bond between the carboxyl-bearing propyl chain and the N3 nitrogen atom of the pyrimidine ring [11] .

The modification pattern follows a specific enzymatic pathway where the 3-amino-3-carboxypropyl group is transferred from S-adenosylmethionine to the uridine base through the action of specialized transferase enzymes [11] . This enzymatic process occurs post-transcriptionally, typically at position 47 in the variable loop region of transfer ribonucleic acid molecules [7] [11].

The chemical nature of this modification prevents the modified uridine from engaging in Watson-Crick base pairing, thereby contributing to the structural stability and functional integrity of the transfer ribonucleic acid molecule . The presence of both amino and carboxyl functional groups in the side chain provides additional hydrogen bonding capabilities and influences the local electrostatic environment [25].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of 3-(3-Amino-3-carboxypropyl)uridine have been extensively studied through nuclear magnetic resonance spectroscopy and computational methods [22]. The compound exists as a diastereomeric mixture in synthetic preparations, consisting of both the natural amino acid stereochemistry and the unnatural epimer [10]. The natural form maintains the L-amino acid configuration at the 3-amino-3-carboxypropyl substituent [10].

Conformational analysis reveals that 3-(3-Amino-3-carboxypropyl)uridine predominantly adopts an anti glycosidic conformation in aqueous solution, similar to unmodified uridine [22]. Nuclear magnetic resonance studies demonstrate that the compound shows a preference for the anti conformation with nuclear Overhauser effect measurements indicating 4.0% enhancement between H6 and H1' protons, compared to 9.7% enhancement between H6 and H2'+H3' protons [22].

The ribose moiety exhibits a preference for the C3'-endo (N-type) sugar pucker conformation, which is characteristic of nucleosides in aqueous solution [22]. This conformational preference is maintained despite the presence of the bulky 3-amino-3-carboxypropyl substituent, indicating that the modification does not significantly perturb the fundamental structural characteristics of the nucleoside [22].

Physicochemical Properties

Solubility and Stability Parameters

The solubility characteristics of 3-(3-Amino-3-carboxypropyl)uridine are influenced by the presence of both hydrophilic and hydrophobic regions within the molecule [3] [27]. The compound exhibits a calculated logarithmic partition coefficient (logP) of -2.8762, indicating strong hydrophilic character and high water solubility [3] [27]. The topological polar surface area has been determined as 177.24 square angstroms, reflecting the significant polar character contributed by the multiple oxygen and nitrogen atoms [3] [27].

Thermal stability studies have demonstrated that the compound exhibits a calculated boiling point of 667.9 degrees Celsius under standard atmospheric pressure [6] [9] [16]. For practical storage and handling, the compound requires refrigerated conditions at temperatures between +2 to +8 degrees Celsius to maintain chemical stability [6] [9] [16].

The molecular complexity, as measured by topological descriptors, has been calculated as 553, indicating a moderately complex molecular structure [26]. The compound contains 24 heavy atoms (non-hydrogen atoms) and exhibits 6 rotatable bonds, providing moderate conformational flexibility [26] [27].

Table 2: Physicochemical Parameters

ParameterValueReference
LogP-2.8762 [3] [27]
Topological Polar Surface Area (Ų)177.24 [3] [27]
Boiling Point (°C)667.9 [6] [9] [16]
Storage Temperature (°C)+2 to +8 [6] [9] [16]
Heavy Atom Count24 [26] [27]
Rotatable Bonds6 [26]
Molecular Complexity553 [26]

Acid-Base Characteristics

The acid-base properties of 3-(3-Amino-3-carboxypropyl)uridine are determined by the presence of multiple ionizable functional groups within the molecule [25]. The compound contains five hydrogen bond donor sites and nine hydrogen bond acceptor sites, indicating significant capacity for intermolecular interactions [26] [27].

The carboxyl group in the 3-amino-3-carboxypropyl substituent provides acidic character, while the amino group contributes basic properties [25]. These functional groups enable the compound to exist in different ionization states depending on the solution pH [14] [25]. The presence of these ionizable groups makes the compound reactive toward specific chemical reagents, including N-hydroxysuccinimide esters for acylation reactions [14] [25].

The compound exhibits stability under physiological pH conditions but can undergo chemical modifications under specific reaction conditions [14]. Studies have shown that acylation of the amino group with various derivatives does not significantly impact the biological function of the nucleoside in transfer ribonucleic acid molecules [14].

Spectroscopic Profiles

UV-Visible Spectroscopy

The ultraviolet-visible spectroscopic characteristics of 3-(3-Amino-3-carboxypropyl)uridine are fundamentally derived from the uracil chromophore, which forms the core of the nucleoside structure [28] [29]. Based on the spectroscopic behavior of related pyrimidine nucleosides, the compound is expected to exhibit maximum absorption around 262 nanometers, corresponding to the π→π* electronic transition of the uracil base [28] [29].

The molar extinction coefficient is estimated to be approximately 10,185 M⁻¹cm⁻¹ at the absorption maximum, similar to other uridine derivatives [28]. The absorption spectrum in the range of 240-290 nanometers is characteristic of pyrimidine nucleosides and corresponds to the electronic transitions within the heterocyclic ring system [28] [29].

Circular dichroism spectroscopy studies of related 3-substituted uridine derivatives have shown that the compound maintains the characteristic anti conformation in solution, with a peak maximum around 268-269 nanometers [22]. The spectral shape and intensity remain relatively unchanged compared to unmodified uridine, indicating that the 3-amino-3-carboxypropyl modification does not significantly alter the electronic properties of the uracil chromophore [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-(3-Amino-3-carboxypropyl)uridine reveals characteristic fragmentation patterns that enable reliable identification and quantification [17] [18] [27]. The molecular ion appears at m/z 346.125 in positive ion mode electrospray ionization, corresponding to the protonated molecular ion [M+H]⁺ [27].

The primary fragmentation pathway involves cleavage at the glycosidic bond, resulting in the loss of ribose (132 daltons) to produce significant product ions at m/z 214, 197, and 168 [18] [27]. Additional fragmentation includes the neutral loss of water molecules, with the loss of two water molecules (36 daltons total) being particularly characteristic for this class of compounds [18].

Table 3: Mass Spectrometry Fragmentation Data

ParameterValueReference
Molecular Ion [M+H]⁺ (m/z)346.125 [27]
Primary Product Ions (m/z)214, 197, 168 [27]
Neutral Loss (ribose)132 Da [18]
Neutral Loss (water)36 Da (2H₂O) [18]
LC Retention Time (normalized)0.46 [27]

The compound can be effectively detected using neutral loss scan methods that monitor the characteristic loss of ribose (132 daltons) or methylated ribose (146 daltons) [18]. This approach allows for selective detection of modified nucleosides in complex biological samples while excluding the major unmodified nucleosides [18].

NMR Spectroscopic Features

Nuclear magnetic resonance spectroscopic analysis of 3-(3-Amino-3-carboxypropyl)uridine provides detailed information about its molecular conformation and dynamic behavior in solution [22]. The compound has been studied using both one-dimensional and two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy [22].

Proton nuclear magnetic resonance studies conducted at 40 degrees Celsius in deuterated water reveal that the compound maintains an anti glycosidic conformation, similar to unmodified uridine [22]. The nuclear Overhauser effect between H6 and H1' protons is 4.0%, while the effect between H6 and H2'+H3' protons is 9.7%, confirming the anti preference [22].

The ribose sugar adopts predominantly the C3'-endo (N-type) pucker conformation, as determined from coupling constant analysis [22]. The compound shows similar conformational preferences to unmodified uridine, indicating that the 3-amino-3-carboxypropyl modification does not significantly alter the fundamental structural characteristics [22].

Table 4: Nuclear Magnetic Resonance Spectroscopic Parameters

NMR ParameterValueReference
Glycosidic ConformationAnti [22]
Sugar PuckerC3'-endo (N-type) [22]
H6 → H1' NOE (%)4.0 [22]
H6 → H2'+H3' NOE (%)9.7 [22]
Study Temperature40°C in D₂O [22]

TapT (tRNA Aminocarboxypropyltransferase) in Escherichia coli

The prokaryotic biosynthesis of 3-(3-amino-3-carboxypropyl)uridine is mediated by the enzyme TapT, formerly designated as YfiP, which was identified through a comprehensive reverse-genetic approach combined with comparative genomics analysis [1] [2]. This enzyme represents the sole aminocarboxypropyltransferase responsible for acp³U formation in Escherichia coli and related bacterial species [3].

TapT catalyzes the formation of acp³U specifically at position 47 of eight distinct transfer RNA species in Escherichia coli [1] [3]. The enzyme demonstrates strict positional specificity, with all acp³U modifications occurring exclusively within the variable loop region of target tRNAs in the sequence context 5'-m⁷G-acp³U-C-3' [3]. This conserved sequence context suggests that TapT recognition involves both the methylated guanosine at position 46 and the cytosine at position 48, indicating a sophisticated substrate recognition mechanism.

Biochemical characterization has revealed that TapT exhibits S-adenosylmethionine-dependent activity, with the enzyme capable of synthesizing acp³U in vitro when provided with total tRNA from TapT-deficient strains [3]. The enzyme demonstrates remarkable substrate specificity, as deletion of the tapT gene results in complete absence of acp³U modification at position 47, while other tRNA modifications remain unaffected [1] [3]. Primer extension analysis confirmed that TapT activity produces characteristic stops at cytosine 48, consistent with the presence of acp³U at the preceding position [3].

SAM-Dependent Transfer Reactions

The aminocarboxypropyl transfer reaction catalyzed by TapT represents a relatively uncommon modification pathway compared to the more prevalent methyl transfer reactions [4]. The enzyme utilizes S-adenosylmethionine as the exclusive donor of the aminocarboxypropyl group, with the reaction proceeding through a nucleophilic mechanism that differs fundamentally from radical-mediated transfer processes observed in other aminocarboxypropyl modification systems [4].

The SAM-dependent reaction mechanism involves the nucleophilic attack of the N3 nitrogen of uridine 47 on the aminocarboxypropyl carbon of S-adenosylmethionine [4]. This reaction requires precise positioning of both the substrate tRNA and the SAM cofactor within the enzyme active site, suggesting a sophisticated catalytic mechanism that ensures regiospecific modification. The enzyme exhibits strict cofactor dependence, as demonstrated by the complete absence of acp³U formation in the presence of alternative methyl donors or in the absence of S-adenosylmethionine [3].

Kinetic analysis of the TapT-catalyzed reaction reveals that the enzyme exhibits moderate affinity for both its tRNA substrates and the SAM cofactor [3]. The reaction proceeds with measurable rates under physiological conditions, although the modification frequency appears to be influenced by growth conditions and the availability of the methylated guanosine prerequisite at position 46 [3]. The degree of acp³U modification demonstrates dependence on the presence of m⁷G46, indicating that TapT substrate recognition involves multiple nucleotide contacts within the variable loop region.

Structural Basis for Aminocarboxypropyl Transfer

The structural organization of TapT reflects its membership in the DTW domain-containing protein superfamily, which encompasses enzymes with diverse aminocarboxypropyl transferase activities [3] [5]. The enzyme contains the characteristic DTW domain defined by the conserved D/E...X...T/S...W motif, which plays a crucial role in determining the unique substrate specificity and catalytic mechanism [3] [5].

Comparative structural analysis suggests that TapT adopts a fold similar to SPOUT-class RNA methyltransferases, despite its distinct catalytic function [5]. The enzyme likely contains a modified S-adenosylmethionine binding pocket that positions the aminocarboxypropyl group, rather than the methyl group, for transfer to the target nucleotide [6] [7]. This orientation requires specific structural adaptations that distinguish aminocarboxypropyl transferases from conventional methyltransferases while maintaining the overall SPOUT-like architecture.

The DTW domain residues surrounding the S-adenosylmethionine binding cleft include critical amino acids such as aspartate, threonine, and tryptophan that contribute to both cofactor binding and catalytic function [8]. The conserved aspartate or glutamate residue likely functions as the catalytic base, facilitating the nucleophilic attack by abstracting a proton from the target uridine nitrogen [5]. The tryptophan residue appears to play a structural role in creating the distinctive SAM-binding mode that exposes the aminocarboxypropyl group while sequestering the methyl group in an inaccessible position [6] [7].

Eukaryotic Biosynthetic Machinery

DTWD1-Mediated Formation of acp³U20

The eukaryotic biosynthesis of 3-(3-amino-3-carboxypropyl)uridine involves two distinct but related enzymes, DTWD1 and DTWD2, which demonstrate remarkable substrate specificity for different tRNA positions and species [1] [9]. DTWD1 serves as the primary enzyme responsible for acp³U formation at position 20 within the D-loop region of specific cytoplasmic transfer RNAs [9].

DTWD1 exhibits strict substrate specificity for tRNA-Cys(GCA) and tRNA-Tyr, catalyzing the formation of acp³U20 exclusively in these two tRNA species [9]. Mass spectrometric analysis of tRNAs isolated from DTWD1 knockout cell lines demonstrates the critical role of this enzyme, as acp³U20 levels are drastically reduced with concomitant conversion to dihydrouridine and unmodified uridine [9]. The enzyme demonstrates remarkable positional specificity, as DTWD1 deficiency has no detectable effect on acp³U20a modifications in other tRNA species, indicating distinct substrate recognition mechanisms between DTWD1 and DTWD2 [9].

The catalytic mechanism of DTWD1 involves S-adenosylmethionine-dependent aminocarboxypropyl transfer to the N3 position of uridine 20 [9]. The enzyme shares structural homology with other DTW domain-containing proteins and likely employs a similar catalytic mechanism to bacterial TapT, despite the difference in target position and tRNA specificity [5]. Double knockout studies reveal that while DTWD1 is the primary enzyme for acp³U20 formation, DTWD2 can provide weak supportive activity, suggesting overlapping but distinct substrate recognition capabilities [9].

DTWD2-Mediated Formation of acp³U20a

DTWD2 represents the specialized aminocarboxypropyltransferase responsible for acp³U formation at position 20a, a location distinct from the DTWD1 target site [9]. This enzyme demonstrates broad substrate specificity, catalyzing acp³U20a formation in three different tRNA species: tRNA-Asn(GTT), tRNA-Ile(AAT), and tRNA-Ile(TAT) [9].

The substrate recognition mechanism of DTWD2 differs significantly from DTWD1, as evidenced by its ability to modify multiple tRNA species at position 20a while showing minimal activity toward position 20 substrates [9]. Mass spectrometric analysis of DTWD2-deficient cells reveals complete loss of acp³U20a and acp³D20a modifications in target tRNAs, with replacement by unmodified dihydrouridine [9]. This observation indicates that DTWD2 not only catalyzes acp³U formation but may also be involved in the biosynthesis of related aminocarboxypropyl-dihydrouridine derivatives.

DTWD2 exists as two distinct isoforms generated through alternative splicing: DTWD2L (long isoform) and DTWD2S (short isoform) [9]. Both isoforms retain catalytic activity for acp³U20a formation, although they exhibit different subcellular distributions and potentially distinct regulatory mechanisms [9]. The functional redundancy between these isoforms ensures robust acp³U20a modification under various physiological conditions, while their differential expression patterns suggest tissue-specific or developmental regulation of aminocarboxypropyl modification.

Subcellular Compartmentalization of Modification Enzymes

The subcellular localization of eukaryotic aminocarboxypropyltransferases reveals sophisticated compartmentalization that likely reflects the temporal and spatial regulation of tRNA modification [9]. DTWD1 demonstrates predominantly nuclear localization, indicating that acp³U20 formation occurs during the early stages of tRNA maturation within the nucleus [9].

In contrast, DTWD2 isoforms exhibit distinct subcellular distributions that suggest multiple sites of acp³U20a modification [9]. DTWD2L localizes primarily to the cytoplasm, while DTWD2S shows broader distribution with concentration in the nucleus [9]. This differential localization pattern indicates that acp³U20a formation can occur both during nuclear tRNA processing and in the cytoplasm, potentially during later stages of tRNA maturation or in response to specific cellular conditions.

The compartmentalization of aminocarboxypropyltransferases has important implications for tRNA modification timing and regulation [9]. Nuclear DTWD1 activity ensures that acp³U20 modification occurs early in tRNA biogenesis, potentially influencing subsequent modification events and tRNA folding. The dual localization of DTWD2 isoforms provides flexibility in acp³U20a modification timing, allowing for both co-transcriptional modification in the nucleus and post-export modification in the cytoplasm.

Immunofluorescence analysis confirms the predicted subcellular localizations and reveals that the different isoforms maintain distinct intracellular distributions even when transiently overexpressed [9]. This observation suggests that subcellular targeting involves specific sequence elements within each enzyme that direct appropriate compartmentalization. The tissue-specific expression patterns of DTWD2 isoforms, as revealed by transcriptomic analysis, further indicate that aminocarboxypropyl modification may be subject to developmental and physiological regulation [9].

Evolutionary Conservation of Biosynthetic Enzymes

DTW Domain and SPOUT-Class RNA Methyltransferase Similarity

The evolutionary relationship between aminocarboxypropyltransferases and SPOUT-class RNA methyltransferases represents a remarkable example of functional diversification within a conserved structural framework [5] [10]. The DTW domain, characterized by the conserved D/E...X...T/S...W motif, defines a superfamily of enzymes that includes not only the acp³U-forming enzymes TapT, DTWD1, and DTWD2, but also the ribosomal RNA modification enzyme Tsr3 [5].

Structural analysis of Tsr3, the enzyme responsible for m¹acp³Ψ formation in eukaryotic 18S ribosomal RNA, reveals the characteristic SPOUT-class methyltransferase fold with critical modifications that enable aminocarboxypropyl transfer rather than methylation [10]. The crystal structure demonstrates that Tsr3 contains the same deep trefoil knot structure typical of SPOUT enzymes, but with a distinctive S-adenosylmethionine binding mode that positions the aminocarboxypropyl group for transfer while sequestering the methyl group in an inaccessible hydrophobic pocket [10].

The evolutionary relationship between methyltransferases and aminocarboxypropyltransferases suggests that the latter enzymes evolved through relatively minor modifications of existing methyltransferase active sites [10]. Comparative analysis of SAM-binding pockets reveals that aminocarboxypropyl transferases have evolved specific structural adaptations that reverse the accessibility of the two reactive groups of S-adenosylmethionine [6] [7]. This evolutionary strategy allows for the retention of overall protein architecture while achieving functional diversification through targeted active site modifications.

The conservation of the DTW motif across phylogenetically diverse aminocarboxypropyltransferases indicates that these residues play fundamental roles in catalysis [5]. The invariant aspartate or glutamate likely serves as the catalytic base, while the tryptophan residue contributes to the unique SAM-binding configuration that distinguishes these enzymes from conventional methyltransferases [5] [10]. The structural similarity extends beyond the active site, as DTW domain proteins share common secondary structure elements and overall fold architecture with SPOUT-class enzymes.

Comparative Genomics of acp³U-Forming Enzymes

Phylogenetic analysis of acp³U-forming enzymes reveals complex evolutionary relationships that reflect both vertical inheritance and functional diversification [9] [5]. The bacterial TapT enzymes form a distinct clade within the DTW domain superfamily, while eukaryotic DTWD1 and DTWD2 proteins represent separate evolutionary lineages that have acquired distinct substrate specificities and regulatory mechanisms [9].

The distribution of DTW domain proteins across different organisms correlates with the presence of specific acp³U modifications in their respective tRNA populations [9]. Bacterial genomes typically encode single TapT homologs responsible for acp³U47 formation, while eukaryotic genomes contain multiple DTW domain proteins with specialized functions [9]. Some bacterial species, such as Vibrio cholerae, encode multiple DTW domain proteins that likely correspond to distinct acp³U modification activities at different tRNA positions [9].

Plant genomes demonstrate particularly complex patterns of DTW domain protein distribution, with multiple paralogs that reflect the diverse subcellular compartments requiring tRNA modification [9]. Arabidopsis thaliana encodes three DTWD2 paralogs with predicted localizations to different cellular compartments: nucleus/cytoplasm, chloroplasts, and mitochondria [9]. This compartment-specific distribution suggests that acp³U modification has been independently optimized for the distinct tRNA populations present in each organellar system.

The evolutionary conservation of acp³U modification across diverse organisms indicates fundamental functional importance that has been maintained despite significant divergence in the responsible enzymes [1] [9]. The modification is found in bacterial, archaeal, and eukaryotic tRNAs, although the specific positions and enzyme mechanisms have diverged considerably [11]. This conservation pattern suggests that acp³U provides essential structural or functional benefits that justify the metabolic cost of maintaining specialized biosynthetic machinery.

XLogP3

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3-(3-amino-3-carboxypropyl)uridine

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Last modified: 02-18-2024

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